molecular formula C22H28ClN3O3 B2558324 N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235020-71-9

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2558324
M. Wt: 417.93
InChI Key: AWJSTPPVDRPEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28ClN3O3 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption

A study explored the effects of different compounds on binge eating (BE) in female rats, focusing on orexin (OX) receptors. Compounds like SB-649868, a dual OX1/OX2R antagonist, showed potential in selectively reducing BE for highly palatable food without affecting standard food intake, suggesting a major role of OX1R mechanisms in BE and the potential of selective antagonism at OX1R as a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Spectroscopic Investigation of Dihydronicotinamides

Research on dihydronicotinamides, model compounds for natural coenzymes, included synthesis and systematic study through 1H NMR, UV/VIS absorption, and fluorescence spectroscopy. The study provided insights into the conformation and electronic structure of these compounds, contributing to our understanding of coenzyme analogs and their potential applications in biochemistry and molecular biology (Fischer, Fleckenstein, & Hönes, 1988).

Hydrogenation of Groupings in Heterocycles

A publication reported the catalytic hydrogenation of various groupings within heterocycles, demonstrating the versatility of specific catalysts in the reduction of azobenzene to aniline, among other transformations. This research highlights the potential applications of catalytic processes in synthetic chemistry for the modification and functionalization of heterocyclic compounds (Jardine & McQuillin, 1970).

Bond Cleavage Reactions in Heterocycles by Rhodium Phosphine Complex

The study of reactions between a rhodium phosphine complex and various heterocycles, including furan and pyrrole derivatives, provided insight into C-H and N-H insertion products. This research contributes to the field of organometallic chemistry, offering potential methodologies for the selective modification of heterocyclic compounds (Jones et al., 1995).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)12-24-21(27)22(28)25-13-18-5-3-4-6-20(18)23/h3-6,11,17H,7-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJSTPPVDRPEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.